molecular formula C6H14N2 B033968 Azepan-4-amine CAS No. 108724-15-8

Azepan-4-amine

Cat. No. B033968
CAS RN: 108724-15-8
M. Wt: 114.19 g/mol
InChI Key: ZRNRPJNPCUSWGU-UHFFFAOYSA-N
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Description

Azepan-4-amine is a compound with the molecular formula C6H14N2 and a molecular weight of 114.19 . It is also known by other names such as Hexahydro-1H-Azepin-4-amine and 4-Aminoazepane . It is a solid substance with a boiling point of 79-80°C at 10 mmHg .


Synthesis Analysis

Azepane-based compounds are synthesized using various methods such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . A recent method involves a two-step [5 + 2] annulation, which has shown high regioselectivities and good to excellent diastereoselectivities .


Molecular Structure Analysis

The InChI code for Azepan-4-amine is 1S/C6H14N2/c7-6-2-1-4-8-5-3-6/h6,8H,1-5,7H2 and the InChI key is ZRNRPJNPCUSWGU-UHFFFAOYSA-N . The compound has a total of 22 bonds, including 8 non-H bonds, 1 seven-membered ring, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

The synthesis of the azepane ring involves different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . The reaction of monoamines also depends on the application protocol, membrane voltage, conditioning, and activating pH .


Physical And Chemical Properties Analysis

Azepan-4-amine has a molecular weight of 114.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 38 Ų .

Scientific Research Applications

Organic Chemistry

Amines, characterized by the presence of one or more nitrogen atoms bonded to carbon atoms, are versatile organic compounds with a broad range of applications across chemistry . Azepan-4-amine, as an amine, can be used as a building block in organic synthesis . Its diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .

Medicinal Chemistry

In medicinal chemistry, amines serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research . Azepan-4-amine, due to its amine properties, could potentially be used in the development of these therapeutics .

Materials Science

Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others . Azepan-4-amine, as an amine, could be used in these applications .

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals . Azepan-4-amine, due to its amine properties, could potentially be used in these applications .

Synthetic Chemistry

Azepane derivatives have been widely used as key intermediates in synthetic chemistry . Azepan-4-amine, as an azepane derivative, could be used as a key intermediate in various synthetic chemistry applications .

Biological Applications

Azepane derivatives have found very important applications in biology as novel inhibitors, antidiabetics, anticancer and DNA binding reagents . Azepan-4-amine, as an azepane derivative, could potentially be used in these biological applications .

Future Directions

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

properties

IUPAC Name

azepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-6-2-1-4-8-5-3-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNRPJNPCUSWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400213
Record name Azepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-4-amine

CAS RN

108724-15-8
Record name Hexahydro-1H-azepin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108724-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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